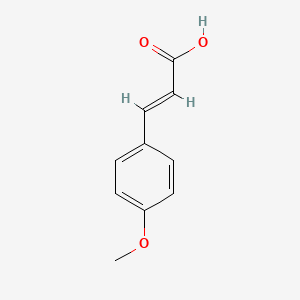

4-Methoxycinnamyl alcohol

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYICIIFSBJOBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025775 | |

| Record name | 3'-Hydroxyanethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17581-85-0 | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17581-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxyanethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Isolation of 4-Methoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol, a phenylpropanoid, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from several plant species. The primary botanical sources documented in the scientific literature include:

-

Foeniculum vulgare (Fennel): The seeds of this aromatic plant are a notable source of this compound.[1][2]

-

Etlingera pavieana : The rhizomes of this plant, belonging to the ginger family, have been shown to contain this compound.[1][3]

-

Chromolaena odorata (Siam Weed): This perennial shrub is another identified natural source of the compound.

Quantitative Analysis

The concentration of this compound can vary depending on the plant source and the extraction method employed. A key quantitative finding has been reported for Etlingera pavieana.

| Plant Source | Plant Part | Extraction Method | Compound Yield | Analytical Method |

| Etlingera pavieana | Rhizomes | Ethanolic Maceration | 0.18 ± 0.01 µg/mg of extract | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocols: Isolation of this compound from Foeniculum vulgare Seeds

The following protocol details a bioassay-guided fractionation method for the isolation of this compound from the seeds of Foeniculum vulgare.[2]

1. Extraction:

-

Plant Material: 2.0 kg of shade-dried and powdered seeds of Foeniculum vulgare.

-

Solvent: 3 L of ethanol.

-

Procedure:

-

The powdered seeds are macerated in ethanol for 24 hours on a shaker (120 rpm).

-

This extraction process is repeated three times.

-

The filtrates from each extraction are collected and combined.

-

The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanol extract.

-

2. Chromatographic Purification:

-

Stationary Phase: Silica gel.

-

Column Dimensions: 70 cm x 120 cm.

-

Mobile Phase: A gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate, followed by 100% methanol.

-

Fractionation:

-

Approximately 65 g of the crude ethanol extract is subjected to silica gel column chromatography.

-

A total of 78 fractions are collected.

-

The collected fractions are analyzed by Thin-Layer Chromatography (TLC), and those with similar profiles are combined, resulting in 12 major fractions.

-

-

Bioassay-Guided Isolation:

-

The major fractions are tested for their cytotoxic activity against HeLa cells to identify the most active fraction.

-

Fraction 8, exhibiting the highest toxicity, is selected for further purification.

-

-

Final Purification:

-

Major fraction 8 (443 mg) is further purified by silica gel column chromatography using a hexane-ethyl acetate gradient of increasing polarity.

-

This final purification step yields 13 mg of this compound.

-

3. Structural Elucidation:

The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[2]

Biological Activities and Potential Signaling Pathways

Anti-inflammatory Activity:

This compound has demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound can potentially reduce the production of inflammatory mediators.

Figure 1: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Cytotoxic Activity:

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Interestingly, at a concentration of 10 µg/mL, it does not appear to induce apoptosis (programmed cell death). Instead, evidence from DNA fragmentation studies suggests that its cytotoxic mechanism may involve the induction of necrosis (a form of cell injury that results in the premature death of cells).[2]

Figure 2: Distinction between apoptotic and necrotic pathways in the cytotoxicity of this compound.

Conclusion

This compound is a naturally occurring phenylpropanoid with promising pharmacological activities. This guide has provided a consolidated overview of its natural sources, a detailed protocol for its isolation from Foeniculum vulgare, and insights into its potential mechanisms of action. The methodologies and data presented here are intended to facilitate further research and development of this compound for potential therapeutic applications. The continued exploration of other natural sources and the optimization of isolation techniques will be crucial for advancing our understanding and utilization of this compound.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methoxycinnamyl Alcohol from 4-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 4-methoxycinnamyl alcohol, a valuable compound found in various plants and a precursor for bioactive molecules used in pharmaceuticals and cosmetics.[1] The primary focus is on the reduction of 4-methoxycinnamic acid, detailing the reaction's challenges, optimization strategies, and a comprehensive experimental protocol.

Introduction and Reaction Principle

The conversion of 4-methoxycinnamic acid to this compound is a classic example of the reduction of a carboxylic acid to a primary alcohol. 4-methoxycinnamic acid is a derivative of cinnamic acid and serves as a key intermediate in the synthesis of various organic compounds, including sunscreens.[2][3] this compound itself is a target compound for the synthesis of molecules with anti-inflammatory, antioxidant, and tyrosinase inhibitory effects.[1]

The core of this transformation involves the use of a potent reducing agent capable of converting the carboxyl group (-COOH) into a primary alcohol group (-CH₂OH). Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose.[4][5] However, a significant challenge in this specific synthesis is the presence of a carbon-carbon double bond conjugated with the phenyl ring.[1][6] Strong reducing agents like LiAlH₄ can not only reduce the carboxylic acid but also the alkene group, leading to the formation of an undesired saturated alcohol side product, 4-methoxy-3-phenylpropanol.[1][4] Therefore, careful control of reaction conditions is paramount to achieve high selectivity for the desired cinnamyl alcohol.

Reagents and Products: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of the starting material and the target product is essential for the experimental setup, monitoring, and purification processes.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Methoxycinnamic Acid |  | C₁₀H₁₀O₃ | 178.18 | 172-174 | White solid |

| This compound |  | C₁₀H₁₂O₂ | 164.20 | 69-72 | White to off-white solid |

Experimental Protocol: Reduction with Lithium Aluminum Hydride

The following protocol is a detailed methodology for the reduction of 4-methoxycinnamic acid using lithium aluminum hydride, with optimized conditions to maximize the yield of this compound.

3.1. Materials and Equipment

-

Reagents: 4-methoxycinnamic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium hydroxide (NaOH) solution (10%), Concentrated Hydrochloric Acid (HCl), Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), Ethyl acetate, Hexane.

-

Equipment: Round-bottomed flask, Magnetic stirrer, Dropping funnel, Condenser, Inert gas supply (Argon or Nitrogen), Ice bath, Heating mantle, Separatory funnel, Rotary evaporator, Glassware for column chromatography, TLC plates.

3.2. Step-by-Step Procedure

-

Reaction Setup: A dry 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with an argon inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: 4-methoxycinnamic acid (e.g., 5.0 g, 28.0 mmol) is dissolved in 100 mL of anhydrous THF in the reaction flask. The solution is stirred under a positive pressure of argon.

-

Addition of Reducing Agent: The flask is cooled to 0°C using an ice bath. A solution of LiAlH₄ in THF (e.g., 1.0 M solution) is carefully and slowly added to the stirred solution of the carboxylic acid via the dropping funnel over a period of 30-45 minutes. The amount of LiAlH₄ is a critical parameter; using approximately 3.0 equivalents is often optimal.[1]

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0°C for approximately 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Quenching the Reaction: After the reaction is complete, the flask is kept in the ice bath. The reaction is cautiously quenched by the sequential and slow addition of 10 mL of water, followed by 10 mL of 10% aqueous NaOH solution, and finally another 20 mL of water. This procedure is crucial to safely decompose the excess LiAlH₄ and the aluminum salts.

-

Work-up and Extraction: The resulting mixture is stirred for 30 minutes until a white precipitate forms. The solid is removed by vacuum filtration and washed with THF or ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, which may contain the saturated alcohol side product, is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure this compound are collected and concentrated to yield the final product as a white solid.

Optimization of Reaction Conditions

The selectivity of the reduction is highly dependent on the reaction parameters. Studies have shown that controlling the amount of LiAlH₄, temperature, and reaction time is essential to minimize the reduction of the double bond.[1]

| LiAlH₄ (Equivalents) | Temperature (°C) | Time (hours) | Yield of this compound (%) | Side Product Formation | Reference |

| 0.5 - 1.5 | Room Temp | 4 | Low to Moderate | Significant | [1] |

| 2.0 | 0 | 4 | Moderate | Reduced | [1] |

| 3.0 | 0 | 4 | High | Minimized | [1] |

| 3.0 | 0 | 8 | No significant change | Minimized | [1] |

| > 3.0 | Room Temp | > 4 | High | Increases significantly | [1] |

Increasing the amount of LiAlH₄ and the reaction temperature tends to increase the formation of the saturated side product.[1] Lowering the temperature helps to control the reactivity and improve the selectivity for the reduction of the carboxyl group.[1]

Visualizing the Process

5.1. Reaction Pathway

The following diagram illustrates the chemical transformation from 4-methoxycinnamic acid to the desired this compound and the potential side product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methoxycinnamyl Alcohol: Chemical Properties, Structure, and Biological Activity

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

This compound, also known as (E)-3-(4-methoxyphenyl)prop-2-en-1-ol, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] It is a naturally occurring compound that can be isolated from sources such as Foeniculum vulgare (fennel) and the rhizomes of Etlingera pavieana.[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-en-1-ol | [4] |

| CAS Number | 53484-50-7 | [4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [4][6][7] |

| Molecular Weight | 164.20 g/mol | [1][7] |

| Appearance | Powder | [1][8] |

| Boiling Point | 315.70 °C (estimated at 760 mm Hg) | [6] |

| Flash Point | 146.70 °C (estimated) | [6] |

| Solubility | Soluble in water (4822 mg/L at 25 °C, est.), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [1][2][6] |

| logP (o/w) | 1.640 (estimated) | [6] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a methoxy group and a propenol group in a para configuration. The double bond in the propenol side chain is in the trans or (E) conformation.[7][9]

-

SMILES: COc1ccc(/C=C/CO)cc1[7]

-

InChI: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+[7]

The key functional groups are the hydroxyl (-OH), ether (methoxy, -OCH₃), alkene (-C=C-), and the aromatic phenyl ring. These groups dictate its chemical reactivity and physical properties.

Spectroscopic Data

While detailed spectra are instrument-specific, the expected characteristics from standard spectroscopic analyses are as follows:

-

¹H-NMR: The proton NMR spectrum is consistent with the structure.[8] It would typically show signals corresponding to the aromatic protons (as doublets in the aromatic region, indicative of 1,4-disubstitution), the vinylic protons of the alkene group, the methylene protons adjacent to the hydroxyl group, and a singlet for the methoxy group protons.

-

¹³C-NMR: The carbon NMR would display distinct peaks for the aromatic carbons, the two alkene carbons, the methylene carbon, and the methoxy carbon. The symmetry of the para-substituted benzene ring would result in fewer than 10 signals for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹), C-H stretches for the aromatic and alkene groups (around 3000-3100 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and strong C-O stretching bands for the ether and alcohol functionalities (around 1030-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 164.20). Fragmentation patterns would likely involve the loss of water (H₂O) from the alcohol and cleavage related to the benzylic position.

Experimental Protocols

Synthesis of this compound via Reduction

A common method for synthesizing this compound is the reduction of a corresponding carboxylic acid or aldehyde. One documented protocol involves the reduction of 4-methoxycinnamic acid using lithium aluminum hydride (LiAlH₄).[10]

Objective: To synthesize this compound from 4-methoxycinnamic acid.

Reagents and Materials:

-

4-methoxycinnamic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware for organic synthesis

-

Internal standard for qNMR analysis (e.g., acetanilide)[10]

Methodology:

-

The reaction is conducted under an inert argon atmosphere to prevent reactions with atmospheric moisture and oxygen.[10]

-

4-methoxycinnamic acid is dissolved in an appropriate anhydrous solvent (e.g., THF) in a reaction flask.

-

The reaction vessel is cooled to 0°C using an ice bath.[10]

-

Lithium aluminum hydride (3.0 equivalents) is carefully added to the solution in portions.[10]

-

The reaction mixture is stirred at 0°C for a period of 4 hours.[10]

-

Upon completion, the reaction is quenched cautiously with a sequence of water and aqueous acid/base to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

-

The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The yield and purity of the resulting this compound are determined using quantitative Nuclear Magnetic Resonance (qNMR) with a suitable internal standard.[10]

The following diagram illustrates the general workflow for this synthesis.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of oncology and inflammation.

Cytotoxic and Anti-Cancer Effects

Research has shown that this compound exhibits cytotoxic activity against several human cancer cell lines, including:

Interestingly, studies suggest that its mode of cell death induction is primarily through necrosis rather than apoptosis.[1][3][11] A DNA fragmentation study revealed that exposure to the compound at a concentration of 10 µg/mL for 48 hours led to necrosis.[1]

Anti-Inflammatory Activity

This compound has also been identified as an anti-inflammatory agent.[1] It was isolated as one of the active phenolic compounds from Etlingera pavieana rhizome extract, which showed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

The proposed mechanism for its anti-inflammatory effect involves the downregulation of inducible nitric oxide synthase (iNOS) expression at both the protein and mRNA levels. This action is believed to be mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, as evidenced by a reduction in the nuclear translocation of the p65 subunit.[1]

The diagram below outlines the proposed signaling pathway for the anti-inflammatory and cytotoxic effects of this compound.

References

- 1. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. (E)-4-methoxycinnamyl alcohol, 53484-50-7 [thegoodscentscompany.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 97.00% | CAS: 53484-50-7 | AChemBlock [achemblock.com]

- 5. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]

- 6. This compound, 17581-85-0 [thegoodscentscompany.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chemfaces.com [chemfaces.com]

- 9. (E)-4-methoxycinnamyl alcohol [flavscents.com]

- 10. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 11. This compound | 53484-50-7 | MOLNOVA [molnova.com]

Spectroscopic Analysis of 4-Methoxycinnamyl Alcohol: A Technical Guide

Introduction

4-Methoxycinnamyl alcohol, a substituted cinnamyl alcohol, is a compound of interest in various fields, including medicinal chemistry and materials science. Its biological activities and potential as a synthetic building block necessitate a thorough characterization of its chemical structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and structural elucidation of this molecule. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, complete with experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their connectivity.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-20 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The tube is then placed in the NMR spectrometer. The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1] The magnetic field homogeneity is then optimized through a process called shimming to ensure high-resolution spectra.[1] The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the frequency-domain spectrum.

Data Presentation

The expected ¹H NMR spectral data for this compound in CDCl₃ is summarized below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Ar-H |

| ~6.85 | d | 2H | Ar-H |

| ~6.55 | d | 1H | =CH- |

| ~6.25 | dt | 1H | =CH- |

| ~4.30 | d | 2H | -CH₂OH |

| ~3.80 | s | 3H | -OCH₃ |

| ~1.60 | br s | 1H | -OH |

Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, benzylic alcohol, and methoxy protons. The aromatic protons on the benzene ring typically appear as two doublets due to the para-substitution. The vinylic protons of the trans-alkene will show a characteristic coupling pattern, with a large coupling constant (J-value) indicative of the trans geometry. The benzylic protons adjacent to the hydroxyl group will appear as a doublet, and the methoxy protons will be a sharp singlet. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol

For ¹³C NMR, a more concentrated sample (20–50 mg in ~0.6 mL of deuterated solvent) is typically required.[1] The experimental setup is similar to that of ¹H NMR. ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Presentation

The expected ¹³C NMR spectral data for this compound in CDCl₃ is summarized below:

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Ar-C (para to CH=CH) |

| ~130.0 | Ar-C (ipso to CH=CH) |

| ~128.5 | Ar-CH |

| ~127.0 | =CH- |

| ~126.5 | =CH- |

| ~114.0 | Ar-CH |

| ~64.0 | -CH₂OH |

| ~55.0 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[2] A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] A background spectrum of the empty ATR crystal is first recorded.[3] Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the infrared spectrum of the sample.[3]

Data Presentation

The characteristic IR absorption bands for this compound are presented in the table below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[4] |

| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| 1260-1050 | Strong | C-O stretch (alcohol)[4] |

| ~970 | Strong | =C-H bend (trans-alkene) |

Interpretation

The IR spectrum of this compound will be characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[4] The presence of the aromatic ring will be confirmed by the C=C stretching vibrations around 1600 and 1510 cm⁻¹. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretch. The C-O stretch of the primary alcohol will appear in the 1260-1050 cm⁻¹ region.[4] A key feature confirming the trans-alkene geometry is the strong out-of-plane =C-H bending vibration around 970 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[5]

Experimental Protocol

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[6] The gaseous molecules are then bombarded with a high-energy electron beam, which causes the molecules to ionize and fragment.[5][6] These resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[6][7] A detector then records the abundance of each ion.[7]

Data Presentation

The expected key fragments in the EI mass spectrum of this compound are listed below:

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 147 | [M - OH]⁺ |

| 135 | [M - CH₂OH]⁺ |

| 121 | [M - C₃H₅O]⁺ or [C₇H₇O]⁺ (tropylium-like ion) |

| 107 | [C₇H₇O - CH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (164 g/mol ). The fragmentation pattern will provide further structural information. Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a peak at m/z 147, and the loss of the hydroxymethyl radical (-CH₂OH) to give a peak at m/z 135. A prominent peak at m/z 121 is likely due to the formation of a stable methoxy-substituted tropylium-like ion. Further fragmentation can lead to other characteristic ions.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of 4-Methoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol, a phenylpropanoid found in various plants, including those from the Etlingera and Foeniculum genera, has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's effects, with a focus on its cytotoxic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Core Biological Activities

Current research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines and possesses notable anti-inflammatory properties. While its antioxidant and antimicrobial activities are of interest due to its chemical structure, quantitative data for these effects are not yet extensively documented in the scientific literature.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines, inducing cell death primarily through necrosis rather than apoptosis.[1][2] The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 7.82 | [2] |

| MCF-7 | Breast Cancer | 14.24 | [2] |

| DU145 | Prostate Cancer | 22.10 | [2] |

Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent. Studies have shown its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[3] The primary mechanism underlying this anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Key Findings | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition of LPS-induced NO production. | [3] |

| iNOS Expression | RAW 264.7 | Inhibition of iNOS protein and mRNA expression. | [3] |

| NF-κB Signaling | RAW 264.7 | Reduction in the nuclear translocation of the NF-κB p65 subunit. | [3] |

Signaling Pathways

The biological activities of this compound are mediated through its interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS. This compound interferes with this cascade by reducing the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory mediators.[3]

References

The Anti-Inflammatory Potential of 4-Methoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 4-Methoxycinnamyl alcohol and its closely related derivatives. While direct quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature, extensive research on its acylated derivative, 4-methoxycinnamyl p-coumarate (MCC), provides significant insights into its potential mechanisms of action. This document summarizes the existing in vitro and in vivo evidence, details the molecular pathways involved, presents available quantitative data, and outlines the experimental protocols used to evaluate these effects. The primary focus of the mechanistic discussion will be on the well-documented activities of MCC, which likely represent the therapeutic potential of the 4-methoxycinnamyl moiety.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

Cinnamyl alcohol and its derivatives, naturally occurring compounds found in various plants, have garnered scientific interest for their diverse pharmacological activities. This compound, a substituted cinnamyl alcohol, is a constituent of plants such as Foeniculum vulgare (fennel). This guide explores the anti-inflammatory potential of this compound, drawing heavily on the more extensively studied derivative, 4-methoxycinnamyl p-coumarate (MCC), to elucidate its probable mechanisms of action.

In Vitro Anti-Inflammatory Activity

Inhibition of Inflammatory Mediators

In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have demonstrated the potent anti-inflammatory effects of 4-methoxycinnamyl p-coumarate (MCC). Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory mediators.

MCC has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS). Furthermore, it effectively reduces the secretion of prostaglandin E2 (PGE2), a potent inflammatory mediator produced by cyclooxygenase-2 (COX-2). The overproduction of both NO and PGE2 is a hallmark of inflammatory conditions.

Downregulation of Pro-inflammatory Gene Expression

The inhibitory effects of MCC on NO and PGE2 production are, at least in part, due to its ability to suppress the expression of the iNOS and COX-2 genes at both the mRNA and protein levels. This indicates that the compound acts upstream, at the level of gene transcription, to control the inflammatory response.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of 4-methoxycinnamyl p-coumarate (MCC) have been confirmed in animal models of acute inflammation.

Carrageenan-Induced Paw Edema

In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, orally administered MCC demonstrated a significant and dose-dependent reduction in paw swelling.[1] At a dose of 150 mg/kg, MCC inhibited edema formation by 44.89% five hours after carrageenan injection.[1]

Ethyl Phenylpropionate (EPP)-Induced Ear Edema

Topical application of MCC was also effective in reducing EPP-induced ear edema in rats, further confirming its anti-inflammatory action in a different model of acute inflammation.[1]

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of the 4-methoxycinnamyl moiety, as exemplified by MCC, are attributed to its modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

MCC has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[2] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of its target inflammatory genes.[2]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases such as p38, ERK1/2, and JNK, also plays a crucial role in the inflammatory response. However, studies on MCC suggest that its inhibitory effect on inflammatory mediator production is independent of the MAPK signaling pathway.[2] This indicates a degree of selectivity in its mechanism of action, primarily targeting the NF-κB cascade.

Suppression of Akt and AP-1 Signaling

Further research has revealed that MCC can also significantly decrease the phosphorylation of Akt, a serine/threonine kinase involved in cell survival and inflammation, and c-Jun, a primary component of the Activator Protein-1 (AP-1) transcription factor.[2] AP-1 is another key regulator of inflammatory gene expression. The inhibition of Akt and AP-1 signaling pathways likely contributes to the overall anti-inflammatory profile of MCC.[2]

Data Presentation

In Vivo Anti-Inflammatory Activity of 4-Methoxycinnamyl p-Coumarate (MCC)

| Model | Species | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |

| Carrageenan-induced paw edema | Rat | 25 mg/kg | Oral | 5 hours | Dose-dependent | [1] |

| 50 mg/kg | Oral | 5 hours | Dose-dependent | [1] | ||

| 150 mg/kg | Oral | 5 hours | 44.89% | [1] | ||

| EPP-induced ear edema | Rat | 3 mg/ear | Topical | 120 minutes | Significant inhibition | [1] |

In Vitro Inhibition of Inflammatory Mediators by 4-Methoxycinnamyl p-Coumarate (MCC) in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Assay | IC50 Value | Reference |

| Nitric Oxide (NO) | Griess Assay | 8.5 ± 0.4 µM | |

| Prostaglandin E2 (PGE2) | ELISA | Not specified, significant inhibition at 25 µM |

Experimental Protocols

Cell Culture and Treatment (LPS-stimulated RAW 264.7 Macrophages)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well or 6-well plates at a desired density (e.g., 1 x 10^5 cells/well for 96-well plates).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of the test compound (e.g., this compound or its derivatives) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for mediator measurement, shorter for signaling protein analysis).

-

Collect the cell culture supernatant for mediator analysis and lyse the cells for protein or RNA extraction.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each sample.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.

-

Procedure:

-

Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.

-

Typically, this involves adding the cell culture supernatant to a microplate pre-coated with a capture antibody.

-

A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.

-

After washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the PGE2 concentration based on a standard curve.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, p65, phospho-p38, p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

Visualizations

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by this compound derivative (MCC).

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound and its derivatives, particularly 4-methoxycinnamyl p-coumarate, possess significant anti-inflammatory properties. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to the downregulation of key pro-inflammatory mediators such as nitric oxide and prostaglandin E2.

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound itself. Future studies should focus on:

-

Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory activity and potency (e.g., IC50 values) of this compound.

-

Pharmacokinetic and safety profiles: Investigating the absorption, distribution, metabolism, excretion, and toxicity of this compound to assess its drug-like properties.

-

Chronic inflammation models: Evaluating the efficacy of this compound in animal models of chronic inflammatory diseases.

-

Structure-activity relationship studies: Synthesizing and testing a series of this compound derivatives to identify compounds with optimized potency and selectivity.

References

An In-depth Technical Guide to 4-Methoxycinnamyl Alcohol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid, and its synthetic derivatives have emerged as a promising class of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives. Key areas of focus include their potent anti-inflammatory, cytotoxic, and tyrosinase inhibitory properties. Detailed experimental protocols for the synthesis of key derivatives and the assessment of their biological activity are provided, alongside a quantitative summary of their efficacy. Furthermore, this guide elucidates the underlying mechanisms of action, including the modulation of critical signaling pathways such as NF-κB, MAPK, and Akt, offering a solid foundation for future research and drug development endeavors.

Introduction

Cinnamic acid and its derivatives are widely distributed in the plant kingdom and have long been recognized for their medicinal properties. Among these, this compound and its esters represent a particularly interesting subclass. Found in plants such as Etlingera pavieana and Foeniculum vulgare, these compounds have demonstrated a range of biological effects, making them attractive scaffolds for the development of novel therapeutic agents.[1] This guide will delve into the chemical synthesis of these derivatives, their in vitro and in vivo activities, and the molecular pathways they influence.

Synthesis of this compound and Its Derivatives

The core structure of this compound can be functionalized, most commonly at the hydroxyl group, to generate a variety of ester derivatives. This allows for the systematic modification of the molecule's physicochemical properties and biological activity.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-methoxycinnamic acid.

Experimental Protocol: Reduction of 4-Methoxycinnamic Acid [1]

-

Reaction Setup: To a solution of 4-methoxycinnamic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a reducing agent. Lithium aluminum hydride (LiAlH4) is a potent reducing agent for this transformation. The reaction is typically carried out under an inert atmosphere (e.g., argon) and at a reduced temperature (e.g., 0°C) to control reactivity and minimize side reactions, such as the reduction of the double bond.[1]

-

Reaction Conditions: The amount of LiAlH4 and the reaction time are critical parameters. An excess of the reducing agent and prolonged reaction times can lead to the undesired reduction of the alkene moiety.[1] Optimal conditions often involve using around 3.0 equivalents of LiAlH4 at 0°C for approximately 4 hours.[1]

-

Work-up and Purification: The reaction is carefully quenched with water and a basic solution (e.g., 15% NaOH) to decompose the excess hydride and aluminum salts. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis of this compound Esters

Esterification of this compound with various carboxylic acids, such as p-coumaric acid or ferulic acid, yields derivatives with enhanced biological activities.

Experimental Protocol: Synthesis of 4-Methoxycinnamyl p-Coumarate (MCC)

This protocol is a generalized representation based on standard esterification methods.

-

Activation of the Carboxylic Acid: In a flask, dissolve p-coumaric acid in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for a short period to form the activated ester.

-

Esterification: To the activated p-coumaric acid, add a solution of this compound in the same solvent.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Purification: Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to obtain 4-methoxycinnamyl p-coumarate.

Biological Activities and Potential Uses

This compound and its derivatives exhibit a spectrum of biological activities, with anti-inflammatory, cytotoxic, and tyrosinase inhibitory effects being the most prominent.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 7.82 | [2] |

| MCF-7 | Breast Cancer | 14.24 | [2] |

| DU145 | Prostate Cancer | 22.10 | [2] |

| U937 | Histiocytic Lymphoma | 3.55 |

IC50: The half maximal inhibitory concentration.

Studies have also indicated that at a concentration of 10 µg/mL, this compound induces necrosis rather than apoptosis in U937 cells after 48 hours of exposure, as determined by DNA fragmentation analysis.[2]

Experimental Protocol: Cytotoxicity Assay (XTT Assay) [3]

-

Cell Seeding: Seed cancer cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

-

XTT Reagent Addition: Following the incubation period, add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is metabolically reduced by viable cells to a colored formazan product.

-

Incubation and Measurement: Incubate the plate for a few hours to allow for color development. Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

The derivative 4-methoxycinnamyl p-coumarate (MCC) has been extensively studied for its potent anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

Table 2: Anti-inflammatory Activity of 4-Methoxycinnamyl p-Coumarate (MCC)

| Inflammatory Mediator | Assay System | IC50 | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 8.5 ± 0.4 µM | [5] |

The anti-inflammatory effects of MCC are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Signaling Pathway: Anti-inflammatory Action of 4-Methoxycinnamyl p-Coumarate

// Nodes LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MCC [label="4-Methoxycinnamyl\np-Coumarate (MCC)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_p65 [label="NF-κB (p65)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa [label="IκBα", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cJun [label="c-Jun (AP-1)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="iNOS", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="NO", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PGE2 [label="PGE2", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=triangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="HO-1", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Anti_inflammation [label="Anti-inflammation", shape=triangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IkBa [label="Phosphorylation↓"]; IkBa -> NFkB_p65 [label="Inhibits\n(degradation)"]; TLR4 -> Akt [label="Phosphorylation↓"]; Akt -> NFkB_p65; TLR4 -> cJun [label="Phosphorylation↓"]; NFkB_p65 -> iNOS [label="Expression↑"]; NFkB_p65 -> COX2 [label="Expression↑"]; iNOS -> NO; COX2 -> PGE2; NO -> Inflammation; PGE2 -> Inflammation; MCC -> IkBa [color="#EA4335", label="Inhibits"]; MCC -> Akt [color="#EA4335", label="Inhibits"]; MCC -> cJun [color="#EA4335", label="Inhibits"]; MCC -> Nrf2 [color="#34A853", label="Activates"]; Nrf2 -> HO1 [label="Expression↑"]; HO1 -> Anti_inflammation;

} // Caption: MCC inhibits inflammation by suppressing NF-κB, Akt, and AP-1 pathways and activating the Nrf2/HO-1 pathway.

MCC has been shown to inhibit the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[6] Additionally, it suppresses the phosphorylation of Akt and c-Jun, a primary component of the activator protein-1 (AP-1) transcription factor.[6] More recent studies have also indicated that MCC can reduce neuroinflammation by blocking the MAPK and Akt/GSK-3β pathways, while enhancing the Nrf2/HO-1 signaling cascade in microglial cells.[7]

Experimental Workflow: Investigating Anti-inflammatory Mechanisms

// Nodes start [label="RAW 264.7 Macrophages", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with LPS and/or MCC", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_assay [label="Nitric Oxide Assay\n(Griess Reaction)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pge2_assay [label="PGE2 Assay\n(ELISA)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q_pcr [label="qRT-PCR\n(iNOS, COX-2 mRNA)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(p-IκBα, p-Akt, p-c-Jun)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; immunofluorescence [label="Immunofluorescence\n(NF-κB p65 translocation)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Elucidation of\nAnti-inflammatory Mechanism", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> no_assay; treatment -> pge2_assay; treatment -> q_pcr; treatment -> western_blot; treatment -> immunofluorescence; no_assay -> end; pge2_assay -> end; q_pcr -> end; western_blot -> end; immunofluorescence -> end; } // Caption: Experimental workflow for elucidating the anti-inflammatory mechanism of MCC.

Tyrosinase Inhibitory Activity

Derivatives of cinnamic acid are known to be effective inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for the development of skin-lightening agents in cosmetics and treatments for hyperpigmentation disorders. The inhibitory activity of these compounds is often significantly greater than that of the commonly used inhibitor, kojic acid.

Table 3: Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives

| Compound | IC50 (Mushroom Tyrosinase) | Reference |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) | 0.059 nM | [1] |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) | 2.1 nM | [1] |

| Kojic Acid (Reference) | 16700 nM | [1] |

Enzyme kinetics studies have revealed that these derivatives can act as mixed-type or non-competitive inhibitors of tyrosinase.[1]

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, a solution of mushroom tyrosinase, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine).

-

Measurement: Monitor the formation of dopachrome, the oxidized product of L-DOPA, by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Future Perspectives and Conclusion

This compound and its derivatives represent a versatile and promising class of bioactive molecules. Their demonstrated efficacy as cytotoxic, anti-inflammatory, and tyrosinase-inhibiting agents provides a strong rationale for their further investigation in drug discovery and development. Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding the library of derivatives to explore structure-activity relationships further and optimize potency and selectivity.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of cancer, inflammation, and skin disorders.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to evaluate their drug-likeness.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-Methoxycinnamyl Alcohol in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of the Discovery, History, and Bioactivity of a Promising Natural Product

For researchers, scientists, and professionals in drug development, the journey of a natural compound from its initial discovery to a potential therapeutic agent is a testament to the intricate dance between nature and science. 4-Methoxycinnamyl alcohol, a phenylpropanoid found in various medicinal plants, has steadily garnered attention for its significant cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, historical context, and the experimental validation of its medicinal potential, offering a valuable resource for those engaged in the quest for novel therapeutic leads.

Discovery and Natural Occurrence

This compound was identified through bioassay-guided fractionation of the ethanol extract of Foeniculum vulgare (fennel), a plant with a long history of use in traditional medicine. This process, which involves systematically separating a crude extract into fractions and testing their biological activity, led to the isolation of this compound as a potent cytotoxic agent.[1][2] The compound has also been isolated from the rhizomes of Etlingera pavieana, another plant utilized in traditional medicine for its anti-inflammatory properties. These discoveries underscored the importance of ethnobotanical knowledge in guiding the search for new bioactive molecules.

While its discovery as a natural product is relatively recent, the chemical synthesis of cinnamyl alcohol and its derivatives has a longer history in organic chemistry, primarily for applications in the fragrance and flavor industries.[3][4] However, its recognition as a compound with significant medicinal chemistry potential is a more contemporary development, driven by systematic screening and pharmacological studies.

In Vitro Cytotoxic Activity

A significant body of research has focused on the anticancer potential of this compound. Its cytotoxic effects have been demonstrated against a panel of human cancer cell lines, with notable activity against breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and prostate cancer (DU145) cells.[1][2]

| Cell Line | IC50 (µg/mL) |

| MCF-7 (Breast Adenocarcinoma) | 14.24[1][2] |

| HeLa (Cervical Cancer) | 7.82[1][2] |

| DU145 (Prostate Cancer) | 22.10[1][2] |

Table 1: Cytotoxic Activity of this compound

Anti-Inflammatory Mechanism of Action

Beyond its cytotoxic effects, this compound exhibits potent anti-inflammatory properties. The primary mechanism of this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to significantly decrease the production of nitric oxide (NO), a key inflammatory mediator.[2] This reduction in NO is a direct consequence of the downregulation of inducible nitric oxide synthase (iNOS) protein and mRNA expression.[2]

The inhibitory effect on the NF-κB pathway is characterized by a marked reduction in the level of the p65 subunit of NF-κB in activated cells.[2] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. In its unphosphorylated state, IκBα remains bound to the NF-κB dimer (p65/p50), sequestering it in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[5][6][7]

Figure 1: Signaling pathway of NF-κB inhibition by this compound.

Experimental Protocols

Bioassay-Guided Fractionation and Isolation

The isolation of this compound from Foeniculum vulgare is a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Workflow:

Figure 2: Workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: Dried and powdered seeds of Foeniculum vulgare (1 kg) are macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate. Each fraction is concentrated in vacuo.

-

Bioassay: The crude extract and all fractions are tested for their cytotoxic activity against a panel of cancer cell lines (e.g., HeLa) using the MTT assay to identify the most potent fraction.

-

Column Chromatography: The most active fraction (e.g., the chloroform fraction) is subjected to silica gel column chromatography (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Isolation and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled and concentrated. The sub-fraction showing the highest purity and activity is further purified by recrystallization or preparative TLC to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, DU145) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µg/mL) and incubated for 48 hours. A control group is treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Western Blot Analysis for NF-κB and iNOS

Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

Protocol:

-

Cell Lysis: RAW 264.7 macrophages are pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for the indicated times. The cells are then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated with primary antibodies against iNOS, p65, phospho-IκBα, and IκBα overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Future Perspectives

This compound represents a promising natural product scaffold for the development of novel anticancer and anti-inflammatory agents. Its dual activity makes it a particularly interesting candidate for further investigation, especially in the context of inflammation-driven cancers. Future research should focus on:

-

In vivo efficacy: Evaluating the anticancer and anti-inflammatory effects of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Target identification: Elucidating the direct molecular targets of this compound to gain a more precise understanding of its mechanism of action.

-

Drug delivery: Developing novel formulations to enhance the bioavailability and therapeutic efficacy of this compound.

The continued exploration of this compound and its derivatives holds the potential to yield new and effective therapies for a range of human diseases, further highlighting the value of natural products in modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα | Semantic Scholar [semanticscholar.org]

- 6. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

Methodological & Application

Application Notes and Protocols for the Purification of 4-Methoxycinnamyl Alcohol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol is a phenylpropanoid derivative that has garnered interest in various research fields, including medicinal chemistry and materials science. It can be synthesized via the reduction of 4-methoxycinnamaldehyde or isolated from natural sources. Following synthesis or extraction, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for the purification of moderately polar organic compounds like this compound, offering high resolution and scalability.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation: Purification Efficacy

The following table summarizes the expected quantitative data from the described purification method. These values are based on typical results for the column chromatography of similar aromatic alcohols and provide a benchmark for process optimization.

| Parameter | Value | Notes |

| Stationary Phase | Silica Gel (60-120 mesh) | A standard polarity adsorbent suitable for a wide range of organic compounds. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) | A gradient elution is recommended for optimal separation of compounds with varying polarities. |

| Initial Eluent Composition | 9:1 Hexane:Ethyl Acetate | To elute non-polar impurities. |

| Final Eluent Composition | 7:3 Hexane:Ethyl Acetate | To elute the more polar this compound. |

| Typical Loading Capacity | 1 g crude product per 30-40 g silica gel | This ratio can be adjusted based on the complexity of the crude mixture. |

| Expected Yield | 85-95% | Dependent on the purity of the crude material and the precision of the fractionation. |

| Expected Purity | >98% | As determined by analytical techniques such as HPLC or NMR. |

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture using column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (washed)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure:

-

Column Preparation:

-

Secure a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.

-

Add a thin layer of sand (approximately 0.5 cm) over the plug.

-

Prepare a slurry of silica gel in hexane (approximately 100 mL of hexane for every 20 g of silica gel).

-

Gently pour the slurry into the column. Tap the column gently to pack the silica gel evenly and remove any air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.

-

Wash the column with one to two column volumes of the initial mobile phase (9:1 Hexane:Ethyl Acetate) to equilibrate the stationary phase.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

-

In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry powder. This is known as dry loading and often results in better separation.

-

Carefully add the dry-loaded sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin the elution with the initial mobile phase (9:1 Hexane:Ethyl Acetate).

-

Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) in separate test tubes or flasks.

-

Monitor the progress of the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

-

Visualize the spots under a UV lamp. This compound is a UV-active compound.

-

Gradually increase the polarity of the mobile phase to 8:2 and then to 7:3 Hexane:Ethyl Acetate to elute the this compound. The elution order generally follows an increase in compound polarity.[1]

-

-

Isolation of Pure Product:

-

Combine the fractions that contain the pure this compound, as identified by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

-

Determine the yield and assess the purity of the final product using analytical methods such as NMR, HPLC, or melting point analysis.

-

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the purification of this compound.

Disclaimer: This protocol is intended as a general guideline. The optimal conditions for column chromatography, including the choice of stationary and mobile phases, may vary depending on the specific impurities present in the crude product. It is recommended to perform a small-scale trial to optimize the separation conditions before proceeding with a large-scale purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Methoxycinnamyl Alcohol in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract